molecular formula C13H7Cl2N3O5 B13870477 N-(3,4-dichlorophenyl)-3,5-dinitrobenzamide

N-(3,4-dichlorophenyl)-3,5-dinitrobenzamide

Cat. No.: B13870477
M. Wt: 356.11 g/mol
InChI Key: SSLAYQNJZYIAKL-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-3,5-dinitrobenzamide is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-3,5-dinitrobenzamide typically involves the reaction of 3,4-dichloroaniline with 3,5-dinitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and chloro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(3,4-dichlorophenyl)-3,5-dinitrobenzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dichlorophenyl)-N’,N’-dimethylurea (Diuron): A herbicide that inhibits photosynthesis by blocking electron transport in photosystem II.

    3,4-dichloroaniline: A precursor in the synthesis of various agrochemicals and pharmaceuticals.

    3,5-dinitrobenzoyl chloride: Used in the synthesis of nitroaromatic compounds.

Uniqueness

N-(3,4-dichlorophenyl)-3,5-dinitrobenzamide is unique due to its specific combination of dichlorophenyl and dinitrobenzamide groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H7Cl2N3O5

Molecular Weight

356.11 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-3,5-dinitrobenzamide

InChI

InChI=1S/C13H7Cl2N3O5/c14-11-2-1-8(5-12(11)15)16-13(19)7-3-9(17(20)21)6-10(4-7)18(22)23/h1-6H,(H,16,19)

InChI Key

SSLAYQNJZYIAKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])Cl)Cl

Origin of Product

United States

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